molecular formula C10H6F4O2 B598372 4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione CAS No. 111102-82-0

4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione

Cat. No.: B598372
CAS No.: 111102-82-0
M. Wt: 234.15
InChI Key: ZMJUOMSUMXJFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,4,4-Trifluoro-1-(2-fluorophenyl)butane-1,3-dione” is an intermediate in the synthesis of Mavacoxib , a long-acting COX-2 Inhibitor developed as a veterinary drug used to treat pain and inflammation with degenerative joint disease for dogs .


Synthesis Analysis

The compound is used in the synthesis of series of NNO ketoimines bearing trifluoromethyl substituents via Schiff base condensation reaction . It is also used in mixed-ligand chelate extraction of trivalent lanthanides and as a ligand in the preparation of ternary lanthanide (Ln) complexes .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H6F4O2 . The InChI code is 1S/C10H6F4O2/c11-7-4-2-1-3-6 (7)8 (15)5-9 (16)10 (12,13)14/h1-4H,5H2 .


Chemical Reactions Analysis

As an intermediate, “this compound” is involved in various chemical reactions. For instance, it is used in the synthesis of Mavacoxib , a long-acting COX-2 Inhibitor .


Physical and Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 234.15 . The storage temperature is normal .

Scientific Research Applications

  • Solar Cell Sensitizers : This compound is used in synthesizing aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers for dye-sensitized solar cells. These complexes exhibit intense visible light absorption and improved red-light absorptivity, which is crucial for solar energy applications (Islam et al., 2006).

  • Molecular and Crystal Structure : It serves as a structural component in the study of crystal and molecular structures. For example, the structure of 4-trifluoro-2-[2-(4-fluorophenyl)hydrazine-1-ylidene]-1-(thiophen-2-yl)butane-1,3-dione was determined using single crystal X-ray diffraction (Magerramov et al., 2012).

  • Photoluminescent Behavior in Eu(III) Complexes : This compound is used to create ternary europium (III) complexes, showing characteristic emission bands from europium ion transitions in solid state. Such complexes have potential in luminescence-based applications (Wang et al., 2015).

  • Formation of Mixed-Ligand Complexes : It has been utilized in the formation of mixed-ligand complexes with metals like Cadmium(II), involving amino acids and demonstrating significant polarographic behavior (Meena & Grover, 2018).

  • Luminescence Probes for Serum Detection : In medical research, europium(III) complexes with derivatives of this compound have been synthesized and used as fluorescence probes for the detection of total bilirubin in blood-serum samples, highlighting its application in clinical diagnostics (Yang et al., 2018).

Safety and Hazards

The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Future Directions

The compound is currently being used as an intermediate in the synthesis of Mavacoxib , a veterinary drug used to treat pain and inflammation with degenerative joint disease for dogs . As research progresses, it may find additional applications in the field of medicinal chemistry.

Properties

IUPAC Name

4,4,4-trifluoro-1-(2-fluorophenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-7-4-2-1-3-6(7)8(15)5-9(16)10(12,13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJUOMSUMXJFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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